Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]-
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Overview
Description
Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]-: is a chemical compound with the molecular formula C11H13FO3The presence of the 5-fluoro-2-(2-methoxyethoxy)phenyl group imparts unique chemical properties to this compound, making it of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of 5-fluoro-2-(2-methoxyethoxy)phenyl)ethanol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- can undergo oxidation reactions, typically forming diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers depending on the nucleophile used.
Scientific Research Applications
Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- involves its ability to react with various nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. This reactivity allows it to interact with biological molecules, potentially modifying their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the nature of the nucleophiles it encounters .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-fluoro-: Similar in structure but lacks the 5-fluoro-2-(2-methoxyethoxy)phenyl group.
Oxirane, 2-methyl-2-phenyl-: Contains a phenyl group but differs in the substitution pattern and lacks the fluorine and methoxyethoxy groups
Uniqueness
Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- is unique due to the presence of the 5-fluoro-2-(2-methoxyethoxy)phenyl group, which imparts distinct chemical properties. This makes it more reactive and versatile in various chemical reactions compared to its simpler counterparts .
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-[5-fluoro-2-(2-methoxyethoxy)phenyl]oxirane |
InChI |
InChI=1S/C11H13FO3/c1-13-4-5-14-10-3-2-8(12)6-9(10)11-7-15-11/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
PEMGQDZGPGUIDM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)C2CO2 |
Origin of Product |
United States |
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